(R)-Lisofylline

Vue d'ensemble

Description

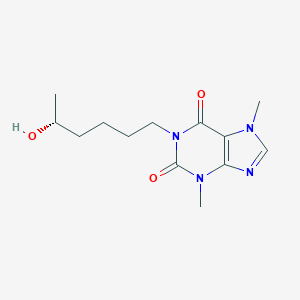

(R)-lisofylline is a 1-(5-hydroxyhexyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione that has (R)-configuration. A synthetic small molecule which was under development for the treatment of type 1 diabetes mellitus. It has a role as an anti-inflammatory agent and an immunomodulator. It is an enantiomer of a (S)-lisofylline.

Lisofylline has been investigated for the treatment of Type 1 Diabetes Mellitus.

Activité Biologique

(R)-Lisofylline (LSF) is a derivative of theophylline that has garnered attention for its potential therapeutic applications, particularly in inflammatory and metabolic disorders. This article provides an in-depth exploration of its biological activity, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is known for its anti-inflammatory properties, which are primarily attributed to its ability to modulate various signaling pathways involved in inflammation and cellular stress responses. It has been investigated in several preclinical and clinical studies for conditions such as acute lung injury, diabetes, and inflammatory bowel diseases.

- Inhibition of Inflammatory Mediators : LSF has been shown to reduce the production of pro-inflammatory cytokines and extracellular matrix (ECM) components in various cell types. For example, it protects human mesangial cells from glucose- and angiotensin II-induced ECM production by decreasing fibronectin and TGF-β levels, which are critical in diabetic nephropathy .

- Protection of Pancreatic β-Cells : LSF has demonstrated protective effects on pancreatic β-cells against cytokine-induced damage. In studies involving INS-1 cells, LSF restored insulin secretion and mitochondrial function impaired by pro-inflammatory cytokines .

- Reduction of Colonic Inflammation : In an experimental colitis model, LSF significantly reduced epithelial damage and inflammation in the colon, highlighting its potential as a therapeutic agent for inflammatory bowel diseases .

1. Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS)

A randomized controlled trial evaluated the efficacy of LSF in patients with ALI/ARDS. The study involved 235 patients who received either LSF or placebo. Although no significant differences were observed in mortality rates or organ failure resolution between the two groups, the trial provided insights into the safety profile of LSF .

| Parameter | Lisofylline Group | Placebo Group | p-value |

|---|---|---|---|

| Mortality at 28 days | 31.9% | 24.7% | 0.215 |

| Organ failure-free days | Not significantly different | Not significantly different | - |

2. Diabetic Nephropathy

In vitro studies demonstrated that LSF could mitigate ECM accumulation in mesangial cells exposed to high glucose levels. This suggests a potential role for LSF in preventing diabetic nephropathy through modulation of TGF-β signaling pathways .

Table 1: Summary of Biological Activities of this compound

Propriétés

IUPAC Name |

1-[(5R)-5-hydroxyhexyl]-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMXQKNUPPXBRG-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058709 | |

| Record name | (R)-Lisofylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100324-81-0 | |

| Record name | Lisofylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100324-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lisofylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12406 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-Lisofylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LISOFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1F2Q2X956 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What innovative synthetic approach is described for producing (R)-Lisofylline?

A1: A novel boron-catalyzed regioselective deoxygenation method is presented in [] for synthesizing this compound. This method focuses on the selective removal of oxygen from the terminal 1,2-diol at the primary position. This process hinges on the formation of a transient cyclic siloxane intermediate. This approach offers a valuable alternative to traditional asymmetric catalytic reactions, allowing for the production of this compound with high enantiomeric excess.

Q2: How does active site crowding in enzymes impact the synthesis of this compound precursors?

A2: Research in [] highlights the role of active site crowding in cytochrome P450 3A4, an enzyme capable of metabolizing a wide range of drugs. By strategically introducing steric hindrance within the enzyme's active site via rational mutagenesis, researchers were able to direct the oxidation process toward more sterically accessible positions on the substrate. This manipulation of enzyme selectivity proves beneficial in synthesizing a key precursor of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.